Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C18H25N3O2 . It is a member of the diazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate with a cyanating agent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: This compound is used in biochemical research to study enzyme interactions and protein-ligand binding. It can act as a ligand in various biological assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the diazepane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 4-tert-butyl-3-iodoheptane
Comparison: Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate is unique due to its cyano group, which imparts distinct reactivity and biological properties compared to other similar compounds. The presence of the benzyl group also enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Properties
Molecular Formula |
C18H25N3O2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3 |
InChI Key |
DPIIMUKQPYCKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C(C1)C#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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